
4-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-amino-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds to 4-amino-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide include:
4-bromo-N’-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: Differing by the presence of a bromine atom.
1-phenylethanone 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone: Featuring a phenylethanone group instead of the benzohydrazide.
4-(4-morpholinyl)benzaldehyde 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone: Containing a morpholinyl group.
Properties
Molecular Formula |
C13H18N4O |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide |
InChI |
InChI=1S/C13H18N4O/c14-11-7-5-10(6-8-11)13(18)17-16-12-4-2-1-3-9-15-12/h5-8H,1-4,9,14H2,(H,15,16)(H,17,18) |
InChI Key |
YQFFAUVKPOQUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)NNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


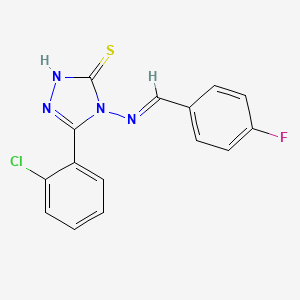

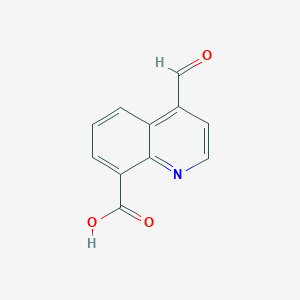
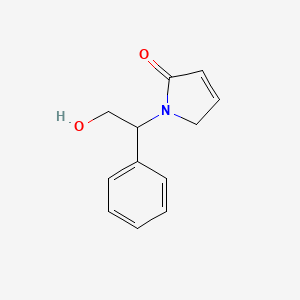
![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
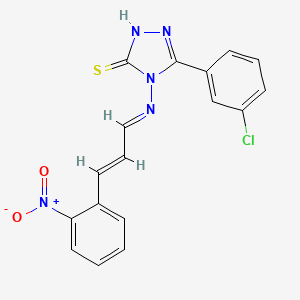

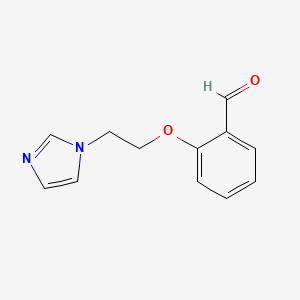

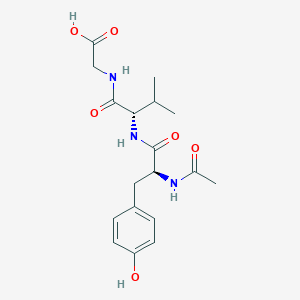

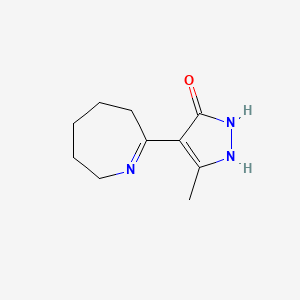

![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)
